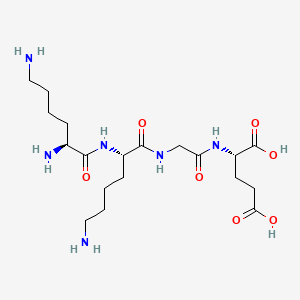

Lysyl-lysyl-glycyl-glutamic acid

Übersicht

Beschreibung

Lysyl-lysyl-glycyl-glutamic acid is a peptide composed of the amino acids lysine, lysine, glycine, and glutamic acid . It is also known as beta-endorphin MPF, beta lipotropin (88-91), beta-LPH (88-91), and (D-Glu)-all(L)-isomer of lysyl-lysyl-glycyl .

Synthesis Analysis

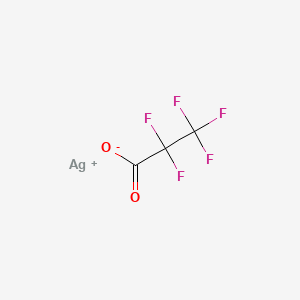

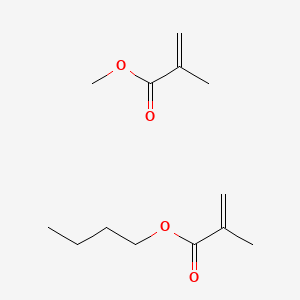

The synthesis of peptides similar to this compound involves the use of orthogonally protected glutamic acid analogs . Another method involves the use of N-trifluoroacyl lysine derivatives in the synthesis of L-Lysyl-L-glutamic acid . These methods involve complex chemical reactions and require careful control of conditions to ensure the correct formation of peptide bonds .Wissenschaftliche Forschungsanwendungen

Polymerization and Peptide Synthesis

- Peptide Synthesis and Polymerization : The synthesis and polymerization of peptides containing lysine and glutamic-acid residues have been studied, highlighting the potential application of Lysyl-lysyl-glycyl-glutamic acid in creating complex peptides. This includes the preparation of hexapeptides and dodecapeptides with various protective groups, indicating its role in advanced peptide synthesis techniques (Rydon, Smithers, & Moore, 1966).

Biochemical Research and Drug Development

- Corticotropin Peptide Synthesis : Research on the synthesis of corticotropin peptides, where this compound sequences are used, demonstrates its application in the development of peptides with specific biological properties. This kind of research is significant for understanding hormonal processes and developing related therapeutic agents (Inouye, Watanabe, Namba, & Otsuka, 1970).

Crystallography and Molecular Structure Analysis

- Crystal Structure Studies : The crystal structure of L-lysyl-L-glutamic acid dihydrate has been elucidated, providing insights into its molecular configuration. Such studies are crucial for understanding the physical and chemical properties of peptides, which can impact their biological functions and applications (Yennawar & Viswamitra, 2009).

Nutritional and Gastrointestinal Research

- Study in Gastrointestinal Absorption : Investigations into the uptake of dipeptides like glycylsarcosine and lysyl-lysine, which are structurally related to this compound, reveal insights into peptide absorption in the gastrointestinal system. This research is valuable for understanding nutrient absorption and designing peptide-based nutritional supplements (Taylor, Burston, & Matthews, 1980).

Immunological Studies

- Monoclonal Antibody Development : The generation of monoclonal antibodies against peptides, including those with this compound, is an important area of research for both diagnostic and therapeutic applications in immunology (Khachigian et al., 1991).

Biomedical Applications

- Biomedical Material Research : Poly-alpha-glutamic acid and poly-alpha-lysine have been studied for their potential in various biomedical applications. These studies are relevant to this compound, as it can be a precursor or component in the synthesis of such polymers, which are used in drug delivery systems and biological adhesives (Shih, Van, & Shen, 2004).

Neurological Research

- Neurotransmitter Transport Mechanisms : High affinity glutamate transporters play a crucial role in the central nervous system, and research into these transporters has implications for understanding diseases like Alzheimer's and ALS. The involvement of this compound in related pathways or as a model compound can be instrumental in this field (Gegelashvili & Schousboe, 1997).

Food Technology and Flavor Chemistry

- Flavor Formation in Food Processing : Studies on the degradation of amino acid compounds like glycyl-l-glutamine and the effects of temperature and amino acid composition on flavor formation in food products can be relevant for understanding the role of this compound in food technology (Xia et al., 2023).

Metabolic Engineering and Biochemical Production

- Bio-based Chemical Production : Metabolic engineering approaches in Corynebacterium glutamicum for amino acid production, including l-lysine and l-glutamate, are of interest, as this compound can be related to these pathways. This research contributes to the sustainable production of bio-based chemicals (Wendisch, Jorge, Pérez-García, & Sgobba, 2016).

Safety and Hazards

Zukünftige Richtungen

The use of peptides like lysyl-lysyl-glycyl-glutamic acid in cell culture applications is a promising area of research . For instance, Glypromate® (glycyl-l-prolyl-l-glutamic acid, GPE), a potent neuropeptide, is being studied for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s, and Alzheimer’s diseases . Additionally, the modulation of gut microbial community and metabolism by dietary glycyl-glutamine supplementation may favor weaning transition in piglets .

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N6O7/c20-9-3-1-5-12(22)17(29)25-13(6-2-4-10-21)18(30)23-11-15(26)24-14(19(31)32)7-8-16(27)28/h12-14H,1-11,20-22H2,(H,23,30)(H,24,26)(H,25,29)(H,27,28)(H,31,32)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQWGICKJIJKNO-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992905 | |

| Record name | N-[2-({6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyethylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72189-84-5 | |

| Record name | Lysyl-lysyl-glycyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072189845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyethylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

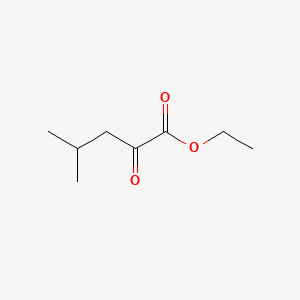

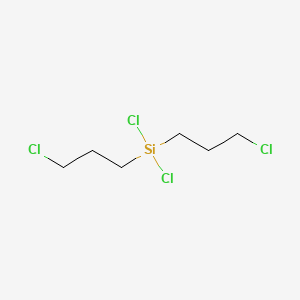

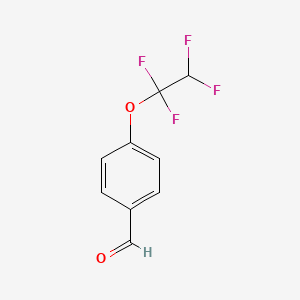

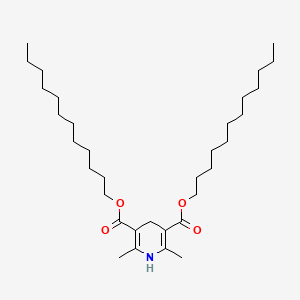

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

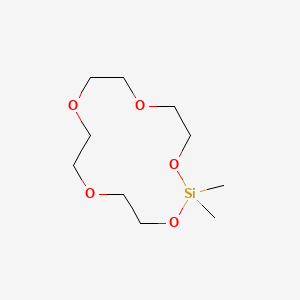

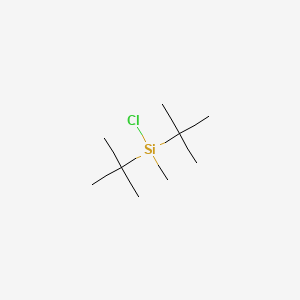

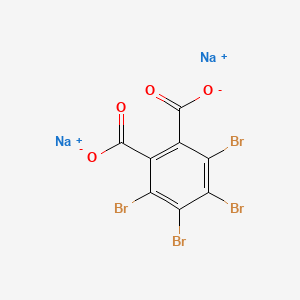

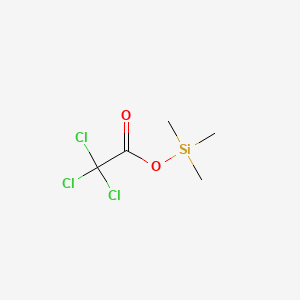

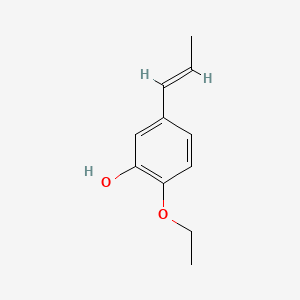

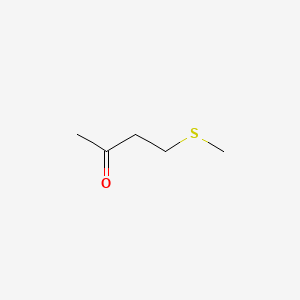

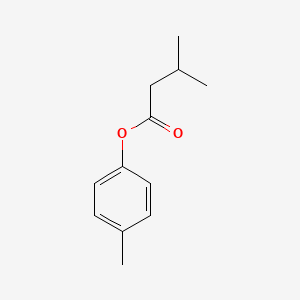

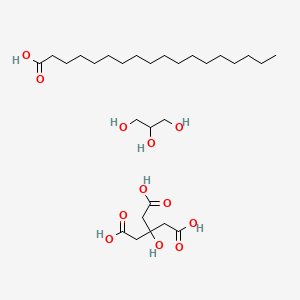

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.